5-Methylfuran-2-carboxylic acid

Drug Discovery ADME Prediction Bioisostere Design

Medicinal chemistry campaigns often stall when a core scaffold lacks the lipophilicity needed for membrane permeability. 5-Methylfuran-2-carboxylic acid directly addresses this: the 5-methyl group delivers a Δ LogP of ~+0.83 versus unsubstituted furan-2-carboxylic acid, improving oral bioavailability potential without adding molecular weight. Critically, this methyl substituent directs regioselective functionalization to the 4-position-a synthetic route inaccessible with the parent compound-enabling modular library synthesis. Published data confirm its utility as a validated intermediate for ACLY inhibitors achieving near-complete enzyme inhibition at sub-millimolar concentrations, supporting programs in cancer metabolism and metabolic disorders. Bulk stocks in multiple package sizes ensure uninterrupted supply for hit-to-lead and scale-up workflows.

Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
CAS No. 1917-15-3
Cat. No. B156158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylfuran-2-carboxylic acid
CAS1917-15-3
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
InChIKeyOVOCLWJUABOAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.15 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylfuran-2-carboxylic Acid: Properties & Regulatory Profile


5-Methylfuran-2-carboxylic acid (CAS 1917-15-3) is a furoic acid derivative characterized by a methyl substitution at the 5-position of the furan ring, with a molecular formula of C₆H₆O₃ and a molecular weight of 126.11 g/mol . It is a solid at room temperature with a reported melting point range of 108-110°C and an estimated boiling point of approximately 236.9°C at 760 mmHg . The compound is classified as an irritant, carrying GHS hazard statement H319 (causes serious eye irritation) , and its pKa is predicted to be approximately 3.16-3.41, indicating weakly acidic character [1].

5-Methylfuran-2-carboxylic Acid: Substitution Risk Analysis


Direct substitution of 5-methylfuran-2-carboxylic acid with unsubstituted furan-2-carboxylic acid or other positional isomers is not recommended without rigorous re-validation. The methyl group at the 5-position is a critical determinant of both physicochemical behavior and biological activity. The presence of this methyl substituent influences key molecular descriptors such as logP (estimated ~1.2) and topological polar surface area (tPSA ~50.4 Ų) , which directly impact membrane permeability, solubility, and protein binding characteristics. Critically, the 5-methyl group serves as a vital synthetic handle for further derivatization, enabling regioselective functionalization at the 4-position, a transformation that is not possible with the unsubstituted parent compound [1]. Replacing this scaffold with a close analog without thorough comparative assessment of these properties can lead to significant deviations in reaction outcomes, biological assay results, and ultimately, project timelines.

5-Methylfuran-2-carboxylic Acid: Comparative Evidence


LogP & tPSA: vs. Furan-2-carboxylic Acid

The methyl substitution at the 5-position of the furan ring in 5-methylfuran-2-carboxylic acid confers a distinct lipophilicity profile compared to the unsubstituted parent compound, furan-2-carboxylic acid. The calculated XLogP3 value for 5-methylfuran-2-carboxylic acid is 1.2, which is substantially higher than the logP of furan-2-carboxylic acid (logP ≈ 0.37) [1]. This difference indicates enhanced membrane permeability and potentially improved oral bioavailability for drug candidates derived from this scaffold.

Drug Discovery ADME Prediction Bioisostere Design

Regioselective 4-Position Derivatization

The 5-methyl group in 5-methylfuran-2-carboxylic acid is not merely a passive substituent; it actively directs and enables regioselective functionalization at the adjacent 4-position. In a reported synthetic study, methyl 4-bromomethyl-5-methyl-2-furancarboxylate was prepared from methyl 5-methylfuran-2-carboxylate, which then underwent nucleophilic substitution with various amines (pyrrolidine, piperidine, morpholine) and alcohols to yield a library of 4-substituted derivatives [1]. This synthetic pathway is not accessible with furan-2-carboxylic acid, where the absence of the 5-methyl group leads to different regiochemical outcomes or requires alternative, less efficient routes.

Organic Synthesis Building Block Medicinal Chemistry

ATP-Citrate Lyase (ACLY) Inhibition

Derivatives of 5-methylfuran-2-carboxylic acid have demonstrated potent biological activity, underscoring the scaffold's value in drug discovery. Specifically, the compound 4-[[(2-hexyl-6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[b,d]pyran-3-yl)oxy]methyl]-5-methylfuran-2-carboxylic acid, which incorporates the 5-methylfuran-2-carboxylic acid core, was identified as a novel inhibitor of ATP-citrate lyase (ACLY) [1]. This compound exhibited 95% inhibition at 0.01 mM and 100% inhibition at 0.1 mM [1]. This level of potency is a direct consequence of the specific substitution pattern and scaffold provided by 5-methylfuran-2-carboxylic acid.

Cancer Metabolism Enzyme Inhibition Metabolic Disease

5-Methylfuran-2-carboxylic Acid: Research & Industrial Applications


Lead Optimization for Membrane Permeability

Utilize 5-methylfuran-2-carboxylic acid as a preferred core scaffold over furan-2-carboxylic acid in hit-to-lead campaigns where improved logP is required for better membrane permeability or oral bioavailability . The quantifiable increase in lipophilicity (Δ LogP ≈ +0.83) can be a decisive factor in optimizing ADME properties without introducing significant molecular weight or complexity.

4-Substituted Furan Library Synthesis

Employ 5-methylfuran-2-carboxylic acid as a starting material for the regioselective synthesis of 4-substituted furan derivatives [1]. The methyl group at the 5-position directs functionalization to the 4-position, enabling a modular approach to library synthesis. This pathway is not available with unsubstituted furan-2-carboxylic acid, making 5-methylfuran-2-carboxylic acid an essential building block for medicinal chemistry groups exploring this chemical space.

ACLY Inhibitor Development

Source 5-methylfuran-2-carboxylic acid as a validated key intermediate for the synthesis of ACLY inhibitors [2]. Published data confirm that compounds containing the 5-methylfuran-2-carboxylic acid moiety can achieve near-complete enzyme inhibition at sub-millimolar concentrations, providing a strong rationale for its inclusion in projects targeting cancer metabolism and metabolic disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylfuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.